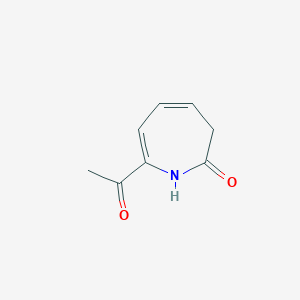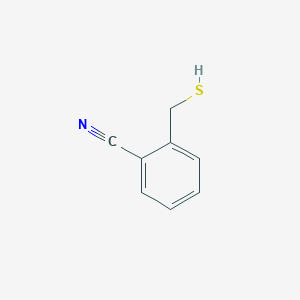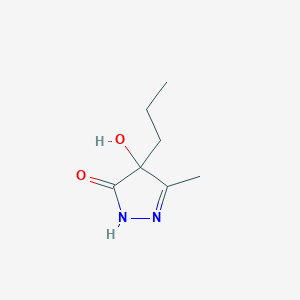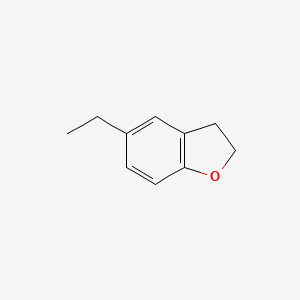
5-Ethyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3-dihydrobenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization reaction . Another method involves the use of salicyl N-phosphonyl imines and bromo malonates in the presence of cesium carbonate as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: 5-Ethyl-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in various biological applications, including as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of cancer cells and bacteria .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the ethyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methyl-2,3-dihydrobenzofuran: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Uniqueness: 5-Ethyl-2,3-dihydrobenzofuran is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
LSKDTMHEUJNXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



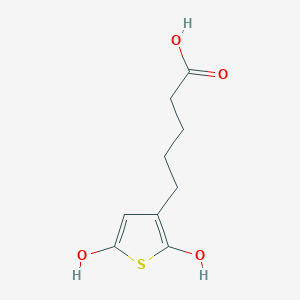
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
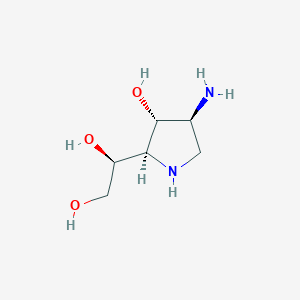
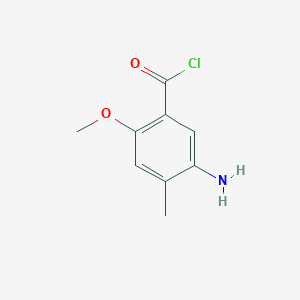
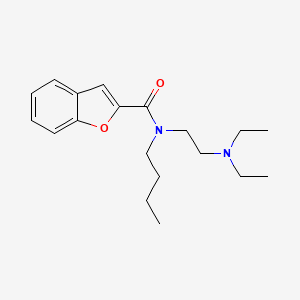
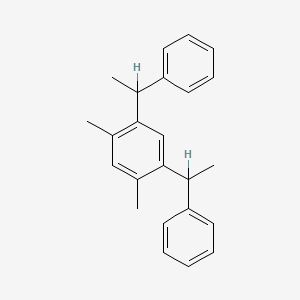
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
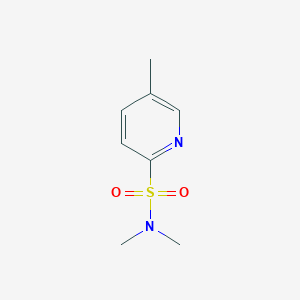
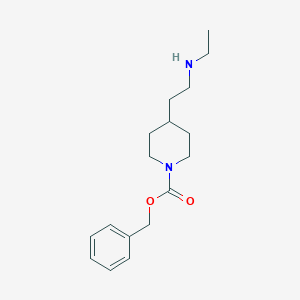
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
